7alpha-OCOCH2Ph-ginkgolide B
CAS No.:
Cat. No.: VC14495888
Molecular Formula: C28H30O12
Molecular Weight: 558.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H30O12 |
|---|---|
| Molecular Weight | 558.5 g/mol |
| IUPAC Name | [(1S,6R,9S,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-5,15,18-trioxo-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecan-9-yl] 2-phenylacetate |
| Standard InChI | InChI=1S/C28H30O12/c1-11-20(32)37-19-16(30)26-18-14(36-13(29)10-12-8-6-5-7-9-12)15(24(2,3)4)25(26)17(31)21(33)39-23(25)40-28(26,22(34)38-18)27(11,19)35/h5-9,11,14-19,23,30-31,35H,10H2,1-4H3/t11?,14-,15?,16?,17-,18?,19-,23?,25?,26?,27+,28-/m0/s1 |
| Standard InChI Key | IYWGNBBAQNQGIC-MAVMKJRYSA-N |
| Isomeric SMILES | CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5OC(=O)CC7=CC=CC=C7)C(C)(C)C)O |
| Canonical SMILES | CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5OC(=O)CC7=CC=CC=C7)C(C)(C)C)C(C(=O)OC6O4)O)O |
Introduction
Chemical Identity and Structural Characteristics
Structural Basis and Molecular Configuration
7alpha-OCOCH2Ph-ginkgolide B belongs to the ginkgolide family, characterized by a unique cage-like structure comprising six fused rings, including three lactones and a spiro[4.4]nonane system . The substitution at the 7α-position introduces a phenylacetate moiety (), altering the compound’s steric and electronic properties compared to native ginkgolide B (Figure 1) . The PubChem entry (SID 135652661) confirms its molecular formula and provides a 2D structural depiction, emphasizing the phenylacetate group’s position .
Stereochemical Considerations
The 7α-configuration places the substituent in a spatial orientation distinct from the 7β-epimer. Studies on analogous compounds, such as 7R-chloro-ginkgolide B, demonstrate that stereochemistry critically influences PAF receptor binding affinity . For instance, 7R-substituents enhance receptor interaction due to favorable alignment with the receptor’s hydrophobic pocket, whereas 7α-substituents (S-configuration) may exhibit reduced potency .
Physicochemical Properties
Synthesis and Derivative Preparation
Key Synthetic Strategies
The synthesis of 7-substituted ginkgolides typically begins with ginkgolide B or C as starting materials. A pivotal intermediate is 7α-triflate-ginkgolide B, generated via selective triflation of the 7α-hydroxyl group using trifluoromethanesulfonic anhydride . This triflate serves as a leaving group for nucleophilic substitution reactions (Scheme 1).
Stereochemical Control
Inversion at C-7 is achieved using soft nucleophiles under mild conditions. For instance, treatment with cesium acetate followed by hydrolysis produces 7-epi-ginkgolide C, demonstrating the reversibility of substitutions at this position .
Challenges in Derivative Synthesis
-
Regioselectivity: The 10-hydroxyl group often competes for reactions, necessitating protective strategies .
-
Rearrangements: Strong bases or nucleophiles can induce skeletal rearrangements, as seen in the formation of neoginkgolide C .
Pharmacological Activity and Mechanism of Action
PAF Receptor Antagonism
PAF receptors mediate inflammatory responses, platelet aggregation, and neuronal signaling. Ginkgolides inhibit PAF by binding to its receptor’s hydrophobic pocket, with potency influenced by substituent size and polarity .
| Compound | Substituent (C-7) | Configuration | (µM) |
|---|---|---|---|
| Ginkgolide B | H | - | 0.88 |
| 7R-Chloro-ginkgolide B | Cl | R | 0.11 |
| 7-O-(4-Methylphenyl)-GB | OPh(4-Me) | α | Inactive |
The phenylacetate derivative’s activity likely depends on its stereochemistry. A 7α-substituent (S-configuration) may hinder receptor interaction, whereas a 7R-analog could enhance binding.
Neuroprotective Effects
Ginkgolides mitigate neuroinflammation and oxidative stress, partly via PAF inhibition. The phenylacetate group’s lipophilicity may enhance blood-brain barrier penetration, potentially improving efficacy in neurodegenerative models .
Comparative Analysis with Related Compounds
Ginkgolide B vs. 7alpha-OCOCH2Ph-ginkgolide B
-
Structural Differences: The phenylacetate group adds steric bulk and lipophilicity.
-
Activity Profile: While native ginkgolide B has moderate PAF affinity (), the 7R-chloro derivative’s highlights the impact of substituent optimization .
7-Substituted Derivatives
-
Electron-Withdrawing Groups: Chloro and fluoro substituents enhance binding via hydrophobic interactions .
-
Aromatic Groups: Bulky aryl groups (e.g., 4-methylphenyl) may disrupt receptor binding unless optimally positioned .
Recent Advances and Future Directions
Synthetic Innovations
Recent work focuses on regioselective modifications and protecting group strategies to avoid skeletal rearrangements. Enzymatic catalysis offers a promising route for stereocontrolled synthesis .
Preclinical Development
In vivo studies are needed to assess the compound’s pharmacokinetics and toxicity. Structural analogs with improved receptor affinity, such as 7R-chloro-ginkgolide B, provide benchmarks for efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume